molecular formula C15H14N2 B15331264 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B15331264
M. Wt: 222.28 g/mol
InChI Key: IZYZRPZKORCUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a methyl group at the 5-position and an o-tolyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with arylglyoxal in the presence of a catalyst. This method is advantageous due to its operational simplicity, scalability, and eco-friendliness . Another method involves the condensation of 2-aminopyridine with 2-bromo-1,2-diarylethanone . Additionally, multicomponent reactions involving aldehydes, isonitriles, and 2-aminopyridines have been employed to synthesize this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, often utilizing green solvents and catalyst-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-6-3-4-8-13(11)14-10-17-12(2)7-5-9-15(17)16-14/h3-10H,1-2H3

InChI Key

IZYZRPZKORCUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C(=CC=CC3=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.